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Compound of Interest

1-Methyl-5-oxopyrrolidine-3-
Compound Name:
carbonitrile

Cat. No.: B069940

Introduction

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with potential
applications in medicinal chemistry and materials science. Its structure, featuring a lactam ring,
a nitrile group, and a chiral center, necessitates a comprehensive spectroscopic analysis for
unambiguous identification and characterization. This guide provides a detailed predictive
overview of the expected *H NMR, 3C NMR, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) data for this molecule.

Due to the limited availability of published experimental spectra for 1-Methyl-5-oxopyrrolidine-
3-carbonitrile (CAS 172261-37-9), this document leverages spectral data from closely related
analogs, namely 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester, to forecast
the spectral features of the target compound. The rationale behind these predictions is
explained in detail, offering researchers a robust framework for the identification and analysis of
this and similar molecules.

Molecular Structure and Key Features

The structural formula of 1-Methyl-5-oxopyrrolidine-3-carbonitrile is presented below. Key
structural features that will influence its spectroscopic properties include the N-methyl group,
the five-membered lactam ring, the carbonyl group, and the cyano group at the C3 position.
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Caption: Molecular structure of 1-Methyl-5-oxopyrrolidine-3-carbonitrile.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

The *H NMR spectrum is expected to provide key information about the electronic environment
and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts are
based on the analysis of related N-methylpyrrolidinone structures.

Predicted *H NMR Data
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Predicted
Protons Chemical
Shift (ppm)

Coupling
Multiplicity Integration Constant Rationale
(J) in Hz

N-CHs ~2.8

The N-methyl
group is a
singlet due to
the absence
of adjacent
protons. Its
chemical shift
is influenced
by the
electron-

Singlet 3H -

withdrawing
nature of the
adjacent

nitrogen and

carbonyl

group.

H-3 ~3.3-35

This proton is
at a chiral
center and is
coupled to
the two
diastereotopi
C protons at
Multiplet 1H - C-2 and C-4.
The presence
of the
electron-
withdrawing
cyano group
will shift it

downfield.

H-2 ~3.4-3.7

Multiplet 2H - These

protons are
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adjacent to
the nitrogen
atom and are
diastereotopi
¢, leading to
complex
splitting
patterns.
They are
coupled to
the H-3

proton.

These
protons are
adjacent to
the carbonyl
group and

H-4 ~25-2.8 Multiplet 2H - are
diastereotopi
c. They are
coupled to
the H-3

proton.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-5-oxopyrrolidine-3-
carbonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClsz, DMSO-ds).

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Acquire the spectrum at room temperature using a standard pulse
sequence.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal standard.
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Caption: Workflow for *tH NMR Spectroscopy.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

The 13C NMR spectrum will reveal the number of unique carbon environments and provide
information about the types of carbon atoms present (e.g., carbonyl, nitrile, aliphatic).

Predicted 33C NMR Data
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Predicted Chemical Shift ]
Carbon Rationale

(ppm)

The carbonyl carbon of the

lactam ring is expected in this
C=0 ~175 ) ] ]

region, consistent with data

from related pyrrolidinones.

The carbon of the nitrile group
C=N ~118 _ S
typically appears in this range.

The presence of the electron-

withdrawing nitrile group will
C-3 ~30-35 g group

influence the chemical shift of

this methine carbon.

This carbon is adjacent to the
C-2 ~45 - 50 nitrogen atom and will be
shifted downfield.

This carbon is adjacent to the
C-4 ~30-35
carbonyl group.

The N-methyl carbon is
N-CHs ~30 expected in this aliphatic

region.

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for *H NMR (20-50 mg in
0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of 13C.

¢ Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum. For further structural
elucidation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments
(DEPT-90 and DEPT-135) can be performed to differentiate between CH, CHz, and CHs
groups.

» Data Processing: Process the data similarly to the *H NMR spectrum.
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Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

Predicted IR Absorption Bands

Predicted
Functional Group Wavenumber Intensity Rationale
(cm™)
The nitrile group has a
Medium to Strong, characteristic sharp
C=N Stretch ~2240 - 2260 S
Sharp absorption in this
region.[1][2]
The carbonyl group of
) the five-membered
C=0 Stretch (Amide) ~1680 - 1700 Strong

lactam ring will show a

strong absorption.

These bands
correspond to the C-H

C-H Stretch (Aliphatic)  ~2850 - 3000 Medium stretching vibrations of
the methyl and

methylene groups.

Experimental Protocol: IR Spectroscopy

» Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt
plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR). If the sample is a solid, a
KBr pellet or a Nujol mull can be prepared.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm™1).

o Data Analysis: Identify and assign the characteristic absorption bands to the corresponding
functional groups.
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Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data

lon Predicted m/z Rationale

The molecular ion peak
[M]* 124.0688 corresponding to the exact
mass of CeHsN20.

Loss of hydrogen cyanide is a
[M-HCN]* 97 common fragmentation

pathway for nitriles.

[M-CHs]* 109 Loss of the N-methyl group.

[M-COJ* 96 Loss of a carbonyl group.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

 lonization: Utilize a suitable ionization technique, such as Electron lonization (El) for GC-MS
or Electrospray lonization (ESI) for LC-MS.

e Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.
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Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for
1-Methyl-5-oxopyrrolidine-3-carbonitrile. The predicted *H NMR, 13C NMR, IR, and MS data,
derived from the analysis of structurally similar compounds, offer a valuable resource for
researchers working on the synthesis and characterization of this molecule. The outlined
experimental protocols provide a standardized approach for obtaining high-quality spectral
data. It is imperative that any experimentally obtained spectra are compared against these
predictions to confirm the identity and purity of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-5-oxopyrrolidine-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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